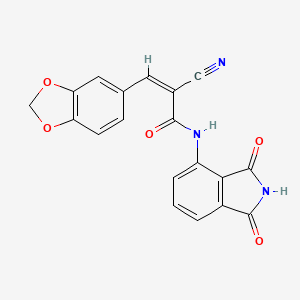
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a small molecule inhibitor that targets a specific protein involved in cancer cell growth and proliferation.
Mechanism Of Action
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide inhibits STAT3 by binding to its SH2 domain, which prevents STAT3 from binding to DNA and activating genes involved in cancer cell growth and survival. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide also induces the degradation of STAT3, further reducing its activity. Additionally, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, such as AKT and ERK.
Biochemical And Physiological Effects
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cancer cell growth and proliferation, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide also inhibits angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. Furthermore, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
Advantages And Limitations For Lab Experiments
One of the advantages of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide for lab experiments is its specificity for STAT3, which reduces off-target effects. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide also has a relatively low toxicity profile, making it a safer alternative to other cancer treatments. However, one limitation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide requires expertise in organic chemistry, which can make it challenging for labs without this expertise to obtain and use.
Future Directions
There are several future directions for research on (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Additionally, further research is needed to determine the optimal dose and administration route for (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide in vivo. Finally, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has potential applications in other diseases besides cancer, such as autoimmune and inflammatory diseases, which should be explored in future research.
Synthesis Methods
The synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide are 2-cyano-3-(1,3-benzodioxol-5-yl)acrylic acid and 4-(2-bromoacetyl)-1,3-dioxoisoindoline. The reaction between these two compounds results in the formation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide. The purity of the synthesized (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and promotes cancer cell growth and survival. By inhibiting STAT3, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide can induce cancer cell death and reduce tumor growth.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c20-8-11(6-10-4-5-14-15(7-10)27-9-26-14)17(23)21-13-3-1-2-12-16(13)19(25)22-18(12)24/h1-7H,9H2,(H,21,23)(H,22,24,25)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADKXYYMMZUCY-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


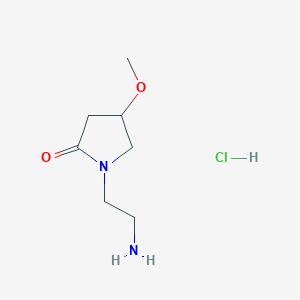
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)
![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
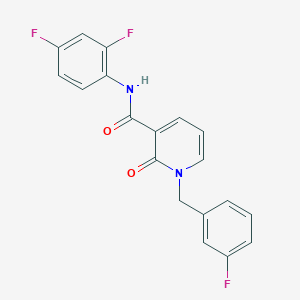
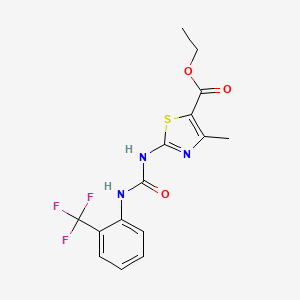

![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)
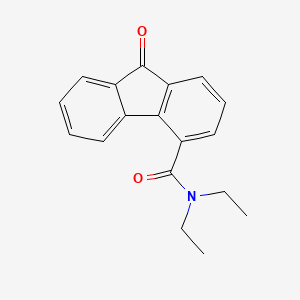
![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)

